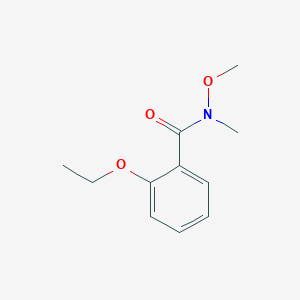

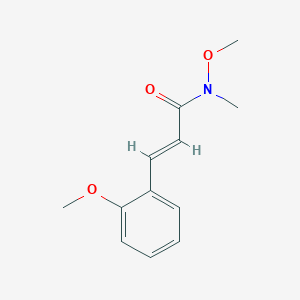

2-Ethoxy-N-methoxy-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methoxy-N-methylbenzamide is an N, N-disubstituted benzamide . It’s also referred to as Weinreb amide .

Chemical Reactions Analysis

N-Methoxy-N-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones . The specific chemical reactions involving “2-Ethoxy-N-methoxy-N-methylbenzamide” are not available in the retrieved data.Physical And Chemical Properties Analysis

N-Methoxy-N-methylbenzamide is a liquid with a refractive index of 1.533. It has a boiling point of 70 °C/0.1 mmHg and a density of 1.085 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis Techniques : Innovative synthesis methods, such as the one-pot coupling of a carboxylic acid and amine using COMU as a coupling reagent, have been developed, with applications in undergraduate organic chemistry courses and in expanding methods of amide bond formation (Withey & Bajic, 2015).

- Directed Metalation and Synthesis : Directed metalation techniques involving N-tert-butyl-N-methyl-2-methoxybenzamide have been employed for efficient synthesis of complex organic compounds like lunularic acid (Reitz & Massey, 1990).

- Catalytic Applications : Thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides has been explored, demonstrating the use of N-alkenoyl-2-methoxybenzamide in enhancing reactivity through intramolecular hydrogen bonding (Inokuma, Hoashi, & Takemoto, 2006).

Organic Chemistry and Pharmacological Research

- Quinazoline Derivatives Synthesis : 2-Ethoxy-N-methoxy-N-methylbenzamide derivatives have been utilized in the synthesis of 3-methyl-2-phenylquinazoline-4-thiones, providing insights into the kinetics and mechanisms of cyclization reactions (Hanusek, Drabina, Sedlák, & Rosa, 2006).

- Imidazolinium Compound Reactions : Studies on the reaction of asymmetric imidazolinium compounds with nucleophiles have been conducted, offering insights into the synthesis of complex organic structures and their stability (Perillo & Lamdan, 1975).

Advanced Organic Syntheses

- Rhodium-Catalyzed Synthesis : A rhodium(III)-catalyzed system for synthesizing 3,4-dihydroisoquinolin-1(2H)-ones by coupling N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate highlights the role of catalysis in organic synthesis (Xie et al., 2021).

Chemical Properties and Interactions

- Liquid Chromatographic Elution Characteristics : The reversed-phase liquid chromatographic retention of N-ethylbenzamides, including this compound, has been investigated, contributing to the understanding of quantitative structure-retention relationships in chromatography (Lehtonen, 1983).

Safety and Hazards

Based on the safety data sheet of a similar compound, N-Methylbenzamide, it is harmful if swallowed and is suspected of causing genetic defects . It’s recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

Wirkmechanismus

Target of Action

It is structurally similar to n-methylbenzamide, which is a potent inhibitor of pde10a (phosphodiesterase), a protein abundant only in brain tissue .

Mode of Action

Based on its structural similarity to n-methylbenzamide, it may interact with its target protein and inhibit its function .

Eigenschaften

IUPAC Name |

2-ethoxy-N-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-15-10-8-6-5-7-9(10)11(13)12(2)14-3/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYDYFGJEOKAOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N(C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

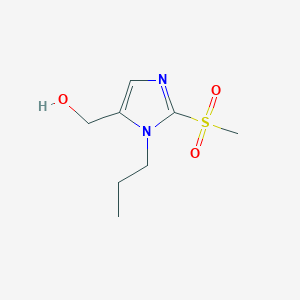

![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)

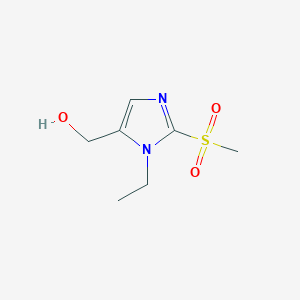

![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)

![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)

![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)

![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)

![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)